molecular formula C30H29N3O4 B11989442 diallyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

diallyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11989442
M. Wt: 495.6 g/mol
InChI Key: FSZUMCNOWQLKFJ-UHFFFAOYSA-N
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Description

Diallyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a pyrazole ring, which is known for its diverse biological activities, and a pyridine ring, which is a common scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diallyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common approach is the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with diallyl malonate under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diallyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the allyl groups, where nucleophiles such as halides or amines replace the allyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Reduced forms of the compound with hydrogenated double bonds.

    Substitution: Compounds with substituted allyl groups.

Scientific Research Applications

Diallyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diallyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The pyrazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with cellular processes such as DNA replication or protein synthesis, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1H-pyrazol-4-yl)methanol: A related compound with similar structural features but different functional groups.

    (E)-Substituted-N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine: Another compound with a pyrazole ring and different substituents.

Uniqueness

Diallyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its combination of a pyrazole ring and a pyridine ring, along with the presence of allyl groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C30H29N3O4

Molecular Weight

495.6 g/mol

IUPAC Name

bis(prop-2-enyl) 4-(1,3-diphenylpyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C30H29N3O4/c1-5-17-36-29(34)25-20(3)31-21(4)26(30(35)37-18-6-2)27(25)24-19-33(23-15-11-8-12-16-23)32-28(24)22-13-9-7-10-14-22/h5-16,19,27,31H,1-2,17-18H2,3-4H3

InChI Key

FSZUMCNOWQLKFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OCC=C

Origin of Product

United States

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